(R)-ethyl piperidine-3-carboxylate is a chiral compound belonging to the piperidine family, characterized by its six-membered ring structure containing one nitrogen atom. This compound is also known as (R)-piperidine-3-carboxylic acid ethyl ester. The (R)-configuration indicates a specific spatial arrangement of its atoms, which is crucial for its biological activity and interactions in various chemical processes. The compound has a CAS number of 25137-01-3 and is used primarily as an intermediate in the synthesis of pharmaceuticals, including dipeptidyl peptidase-4 inhibitors, which are important in the treatment of diabetes .
The synthesis of (R)-ethyl piperidine-3-carboxylate typically begins with (R)-piperidine-3-carboxylic acid. The key method employed is esterification, where the carboxylic acid group is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. This reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants into the ester product.
(R)-ethyl piperidine-3-carboxylate has a molecular formula of and a molecular weight of 157.21 g/mol. Its structural representation includes a piperidine ring with an ethyl ester functional group attached to the carboxylate position.
(R)-ethyl piperidine-3-carboxylate can participate in various chemical reactions due to its functional groups:
The mechanism of action for (R)-ethyl piperidine-3-carboxylate primarily involves its role as an intermediate in synthesizing pharmaceuticals. For instance, when used in the synthesis of dipeptidyl peptidase-4 inhibitors, it contributes to modulating glucose metabolism by inhibiting enzymes that degrade incretin hormones, thereby enhancing insulin secretion and lowering blood sugar levels .
(R)-ethyl piperidine-3-carboxylate has significant applications in scientific research and pharmaceutical development:
Piperidine derivatives constitute a cornerstone of medicinal chemistry, with their structural framework appearing in >20 classes of therapeutic agents and natural alkaloids. The historical trajectory of piperidine-based drug development reveals a progressive shift from naturally occurring compounds (e.g., coniine, solenopsin) to synthetically engineered scaffolds. The unsubstituted piperidine ring first gained prominence in the 1940s through alkaloid isolation, but limitations in bioavailability prompted strategic functionalization. The introduction of ester-functionalized piperidines, exemplified by (R)-ethyl piperidine-3-carboxylate (CAS 25137-01-3), addressed key challenges in molecular rigidity and hydrogen-bonding capacity. This evolution accelerated with:
Table 1: Milestone Piperidine-Based Pharmaceuticals Derived from Functionalized Intermediates
Drug Class | Representative Agent | Role of Piperidine Core | Synthetic Origin |
---|---|---|---|
Antipsychotics | Melperone | Dopamine receptor modulation | Pyridine hydrogenation [10] |
Alzheimer’s Therapeutics | Donepezil | Acetylcholinesterase inhibition | Pd-catalyzed coupling [10] |
Analgesics | Fentanyl | µ-Opioid receptor agonism | N-functionalization [10] |
Antidepressants | Paroxetine | Serotonin transporter blockade | Chiral resolution |
The chirality of ethyl piperidine-3-carboxylate fundamentally dictates its utility in stereocontrolled synthesis. The (R)-enantiomer (density: 1.092 g/mL at 25°C; SMILES: CCOC(=O)[C@@H]1CCCNC1) serves as a configurationally stable building block due to:
Industrial-scale syntheses leverage both metal-catalyzed and organocatalytic approaches:
Table 2: Asymmetric Synthesis Techniques for (R)-Ethyl Piperidine-3-Carboxylate Derivatives
Method | Catalyst System | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Heterogeneous Hydrogenation | Co/TiO₂ nanoparticles | 85-92 | 95-99 | Water solvent compatibility [10] |
Iridium-Mediated Reduction | Ir(I)/P,N-ligand complex | 88 | 97 | Tolerance to aryl substituents [10] |
Boron-Catalyzed Hydrosilylation | Borenium ions | 78 | 93 | Metal-free protocol [10] |
Enzymatic Resolution | Lipase CAL-B | 45 (theoretical max) | >99 | Biocompatibility [9] |
The three-dimensional orientation of substituents at C3 directly modulates biological interactions. The (R)-enantiomer’s spatial arrangement confers distinct advantages over its (S)-counterpart:
Table 3: Configuration-Dependent Pharmacological Profiles of Piperidine Derivatives
Biological Target | (R)-Isomer Activity | (S)-Isomer Activity | Therapeutic Application |
---|---|---|---|
DPP-4 (Dipeptidyl peptidase-4) | IC₅₀ = 42 nM | IC₅₀ = 380 nM | Type 2 diabetes management [1] |
DAT (Dopamine transporter) | Kᵢ = 21 nM | Kᵢ = 947 nM | Antidepressant development [6] |
5-HT₂A (Serotonin receptor) | Kᵢ = 7.6 nM | Kᵢ = 192 nM | Dual H₁/5-HT₂A antagonists [1] |
GABA Transporter 1 (GAT-1) | IC₅₀ = 0.8 µM | IC₅₀ = 12.4 µM | Anti-anxiety agents [1] |
The stereoelectronic properties of the (R)-configuration also enable critical synthetic transformations:
Table 4: Key Structural and Chemical Properties of (R)-Ethyl Piperidine-3-Carboxylate
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | C₈H₁₅NO₂ | HRMS [9] |
Boiling Point | 110°C at 20 mmHg | Distillation [3] |
Optical Rotation | -1.5° (neat) | Polarimetry [3] |
Vapor Pressure | 0.042 mmHg at 25°C | Gas chromatography [3] |
XLogP3 | 0.1 | Computational modeling [4] |
Future innovations will exploit the molecule’s versatility in CRISPR-engineered enzyme cascades and photoflow chemistry, potentially revolutionizing production of stereocomplex pharmaceuticals.
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: